N-(2,4-dichlorobenzyl)-4-fluorobenzamide
Description
N-(2,4-Dichlorobenzyl)-4-fluorobenzamide is a halogenated benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 2,4-dichlorobenzylamine moiety. The dichlorobenzyl group enhances lipophilicity, which may influence membrane permeability and target binding, while the fluorobenzoyl moiety can modulate electron density and metabolic stability .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-11-4-1-10(13(16)7-11)8-18-14(19)9-2-5-12(17)6-3-9/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVJGIWLWCGXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of N-(2,4-dichlorobenzyl)-4-fluorobenzamide with structurally related compounds reveals key differences in halogenation patterns and pharmacophore arrangements:
Key Observations :
- Halogen Positioning: The 2,4-dichloro substitution in the benzyl group (vs.
- Fluorine vs. Chlorine: The 4-fluoro group on the benzoyl ring may improve metabolic stability compared to non-fluorinated analogues (e.g., N-(4-chlorophenyl)benzamide) due to reduced oxidative metabolism .
- Crystallinity : Unlike N-(2,4-difluorophenyl)-2-fluorobenzamide, which exhibits defined hydrogen-bonded networks and π-π stacking , the dichlorobenzyl variant’s solid-state behavior remains uncharacterized in the provided evidence.
Computational and Spectral Data
- IR/NMR Trends : The absence of C=O stretching (1663–1682 cm⁻¹) in triazole derivatives contrasts with the preserved carbonyl signals in benzamides, confirming structural integrity in this compound.
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